molecular formula C35H35ClN2O3 B15185164 2'-(3-Chlorobenzylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one CAS No. 85223-16-1

2'-(3-Chlorobenzylamino)-6'-(dibutylamino)spiro(isobenzofuran-1(3H)-9'(9H)-xanthene)-3-one

Cat. No.: B15185164
CAS No.: 85223-16-1
M. Wt: 567.1 g/mol
InChI Key: BRSSMIYUKFFLBS-UHFFFAOYSA-N
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Description

2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a spiro structure, which is a unique arrangement where two rings are connected through a single atom. The presence of both chlorobenzylamino and dibutylamino groups adds to its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one typically involves multiple steps, starting from readily available precursors. The process may include:

    Formation of the Isobenzofuran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isobenzofuran ring.

    Introduction of the Spiro Center: The spiro center is introduced through a reaction that connects the isobenzofuran ring to the xanthene moiety.

    Functionalization with Amino Groups: The chlorobenzylamino and dibutylamino groups are introduced via nucleophilic substitution reactions, often using reagents like chlorobenzyl chloride and dibutylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the carbonyl group in the xanthene moiety, converting it to an alcohol.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorobenzylamino and dibutylamino groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one: Lacks the amino functional groups, making it less versatile.

    2’-(3-Chlorobenzylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one: Similar structure but without the dibutylamino group.

Uniqueness

The presence of both chlorobenzylamino and dibutylamino groups in 2’-(3-Chlorobenzylamino)-6’-(dibutylamino)spiro(isobenzofuran-1(3H)-9’(9H)-xanthene)-3-one makes it unique. These groups enhance its chemical reactivity and potential for diverse applications, distinguishing it from other similar compounds.

Properties

CAS No.

85223-16-1

Molecular Formula

C35H35ClN2O3

Molecular Weight

567.1 g/mol

IUPAC Name

2'-[(3-chlorophenyl)methylamino]-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

InChI

InChI=1S/C35H35ClN2O3/c1-3-5-18-38(19-6-4-2)27-15-16-30-33(22-27)40-32-17-14-26(37-23-24-10-9-11-25(36)20-24)21-31(32)35(30)29-13-8-7-12-28(29)34(39)41-35/h7-17,20-22,37H,3-6,18-19,23H2,1-2H3

InChI Key

BRSSMIYUKFFLBS-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NCC6=CC(=CC=C6)Cl

Origin of Product

United States

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